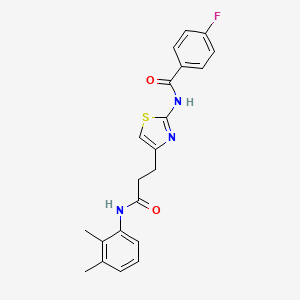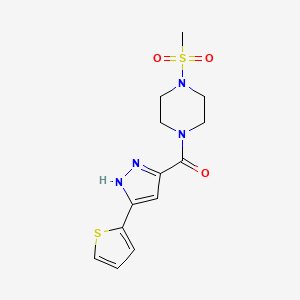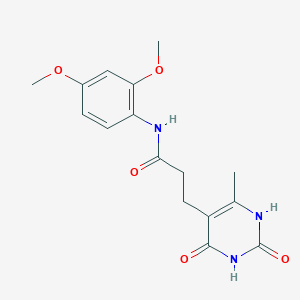![molecular formula C22H24N4O2S B2821357 (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone CAS No. 2034358-65-9](/img/structure/B2821357.png)
(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone is a chemical compound with potential antipsychotic properties . It has a unique chemical structure compared to other existing antipsychotic drugs .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. An improved process for the preparation of this compound has been described in a patent . The process involves the use of key intermediates for the synthesis of lurasidone .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a benzisothiazolyl group attached to a piperazine ring, which is further linked to a pyridinyl group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used to synthesize novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides, which have potential multireceptor atypical antipsychotic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 319.38 . The compound’s IUPAC name is4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-4-oxobutanoic acid .
Applications De Recherche Scientifique
Antibacterial Activity
(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone: derivatives have been evaluated for their antibacterial activity. In particular, one of the compounds showed promising results against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL . This application highlights its potential as an antimicrobial agent.
Antipsychotic Properties
The same compound acts as a dopamine and serotonin antagonist, making it relevant in the field of antipsychotic drug development. Researchers have explored its use as an antipsychotic substance .
Bioactive Scaffold
The isothiazole ring within this compound serves as a bioactive scaffold. Isothiazoles, along with other heterocyclic compounds, play a crucial role in drug discovery and development. Their presence often enhances the biological activity of molecules .
Oxidosqualene Cyclase Inhibition
Benzisothiazole derivatives, to which our compound belongs, exhibit oxidosqualene cyclase inhibition. This property has implications in cholesterol biosynthesis and lipid metabolism .
Urinary Dysfunction Treatment
Some benzisothiazole derivatives have been investigated for their potential in treating urinary dysfunction . While specific studies on our compound are scarce, its structural similarity suggests a similar avenue of exploration.
MC4 Receptor Agonistic Activity
Piperazine derivatives, including those containing the piperazin-1-yl moiety, exhibit diverse biological activities. These range from antiviral and antimicrobial effects to MC4 receptor agonistic activity . Further research could uncover additional applications related to this compound.
Mécanisme D'action
Propriétés
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2-cyclopentyloxypyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c27-22(16-9-10-23-20(15-16)28-17-5-1-2-6-17)26-13-11-25(12-14-26)21-18-7-3-4-8-19(18)29-24-21/h3-4,7-10,15,17H,1-2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGXRNBWLJYIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2821276.png)


![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2821280.png)



![N-{4-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821290.png)

![3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2821292.png)
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B2821294.png)
![N-benzyl-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2821295.png)

